molecular formula C12H10F3NO2S B1317481 1-tosyl-3-(trifluoromethyl)-1H-pyrrole CAS No. 945739-26-4

1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Cat. No.: B1317481
CAS No.: 945739-26-4
M. Wt: 289.28 g/mol
InChI Key: OZEWCRGARIBRAE-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Advanced Chemical Synthesis

Pyrrole and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. researchgate.net This five-membered nitrogen-containing heterocycle is a key component of many natural products, including heme, chlorophyll, and various alkaloids, underscoring its biological significance. organic-chemistry.org In synthetic chemistry, the pyrrole ring serves as a versatile scaffold that can be readily modified to create complex molecular architectures with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.org

Strategic Importance of Trifluoromethyl Moieties in Organic Chemistry and Design

The trifluoromethyl (CF3) group has become a privileged substituent in the design of bioactive molecules. chemicalbook.com Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the properties of a parent molecule. chemicalbook.com The incorporation of a CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to biological targets, and increase membrane permeability, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. chemicalbook.comresearchgate.net Consequently, the development of synthetic methodologies for the introduction of trifluoromethyl groups into organic molecules is an area of intense research. acs.org

The Multifaceted Role of the Tosyl Group in Pyrrole Chemistry: Protection, Activation, and Directing Effects

The tosyl (p-toluenesulfonyl) group is a versatile functional group in organic synthesis, often employed as a protecting group for amines due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific protocols. nih.gov In the context of pyrrole chemistry, the N-tosyl group serves several critical functions. It acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions. Furthermore, as a strong electron-withdrawing group, it significantly modifies the electronic properties of the pyrrole ring, influencing its reactivity and regioselectivity in subsequent chemical transformations. This electronic modulation can facilitate certain reactions and direct incoming substituents to specific positions on the pyrrole ring.

Overview of Current Academic Research Trajectories for 1-Tosyl-3-(trifluoromethyl)-1H-pyrrole

Current academic research involving this compound and related structures focuses on leveraging its unique combination of functional groups for the synthesis of more complex and potentially bioactive molecules. Researchers are exploring its utility as a key intermediate in multi-step synthetic sequences. The presence of the trifluoromethyl group makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. rsc.org Synthetic efforts are often directed towards the further functionalization of the pyrrole ring, utilizing the directing effects of the tosyl and trifluoromethyl groups to achieve specific substitution patterns. While specific studies on this exact molecule are not abundant in publicly available literature, the broader interest in trifluoromethylated pyrroles suggests its potential as a valuable, yet perhaps underutilized, building block in synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-9-2-4-11(5-3-9)19(17,18)16-7-6-10(8-16)12(13,14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEWCRGARIBRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Spectroscopic Characterization

The synthesis of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole requires a strategic approach to introduce both the trifluoromethyl group at the C3 position and the tosyl group on the nitrogen atom. While a specific one-pot synthesis for this exact molecule is not prominently detailed in the literature, its preparation can be envisaged through a two-step process: the formation of the 3-(trifluoromethyl)-1H-pyrrole core, followed by N-tosylation.

A plausible synthetic route involves the initial construction of the 3-(trifluoromethyl)-1H-pyrrole scaffold. Modern synthetic methods for accessing 3-trifluoromethylated pyrroles include [3+2] cycloaddition reactions and multi-component cascade reactions. For instance, a three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent (like the Togni-II reagent) has been shown to produce fully substituted trifluoromethyl pyrroles with high regioselectivity. acs.org Another approach involves the reaction of β-CF3-1,3-enynamides with primary amines, which proceeds through a cascade of reactions to yield 3-trifluoromethyl pyrroles. organic-chemistry.org

Once the 3-(trifluoromethyl)-1H-pyrrole is obtained, the subsequent N-tosylation can be achieved under standard conditions. This typically involves the deprotonation of the pyrrole (B145914) nitrogen with a suitable base, such as sodium hydride or potassium hydroxide (B78521), followed by the addition of tosyl chloride.

Spectroscopic Data for 1-phenyl-3-tosyl-1H-pyrrole
Infrared (IR) 1598, 1515, 1301 cm⁻¹
¹H NMR (DMSO-d₆) δ 8.13–8.04 (m, 1H), 7.83 (d, J = 8.1 Hz, 2H), 7.66 (d, J = 7.9 Hz, 2H), 7.52–7.46 (m, 3H), 7.44–7.30 (m, 3H), 6.69–6.52 (m, 1H), 2.35 (s, 3H)
¹³C NMR (DMSO-d₆) δ 143.74, 140.85, 138.99, 130.36, 130.15, 127.52, 127.10, 126.90, 123.37, 122.60, 120.91, 110.16, 21.42
Mass Spectrometry (ESI) m/z 319.85 [M + Na]⁺, 351.80 [M + Na + MeOH]⁺, 616.85 [2M + Na]⁺

For this compound, one would expect to see characteristic signals for the tosyl group (aromatic protons and the methyl singlet in ¹H NMR; corresponding aromatic and methyl carbons in ¹³C NMR) and the pyrrole ring protons. The strong electron-withdrawing effect of the trifluoromethyl group would likely shift the signals of the adjacent pyrrole protons downfield. In the IR spectrum, characteristic bands for the S=O stretches of the sulfonyl group would be prominent. The mass spectrum would show the molecular ion peak corresponding to its molecular formula, C12H10F3NO2S.

Chemical Properties and Reactivity

The chemical reactivity of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole is dictated by the interplay of the electronic properties of the pyrrole (B145914) ring, the strongly electron-withdrawing tosyl group on the nitrogen, and the trifluoromethyl group at the C3 position.

The N-tosyl group significantly reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic aromatic substitution compared to an unprotected pyrrole. However, this deactivation also enhances the acidity of the ring protons, facilitating deprotonation and subsequent functionalization. The trifluoromethyl group further deactivates the ring towards electrophilic attack and will influence the regioselectivity of any substitution reactions that do occur.

The presence of the tosyl group also makes the pyrrole susceptible to nucleophilic attack, potentially leading to ring-opening or substitution reactions under certain conditions. Furthermore, the tosyl group can be cleaved under specific reductive or basic conditions to yield the free N-H pyrrole, allowing for further synthetic manipulations at the nitrogen atom. nih.gov

Application in Organic Synthesis

Convergent and Divergent Synthesis Strategies for Fluorinated N-Sulfonylpyrroles

The construction of the trifluoromethyl-substituted pyrrole ring can be approached through various synthetic strategies. Convergent synthesis aims to assemble the target molecule from several fragments in a way that minimizes the number of linear steps, while divergent synthesis allows for the creation of a library of related compounds from a common intermediate. In the context of fluorinated N-sulfonylpyrroles, these strategies are often employed to control the regiochemistry of the final product.

Synthesis via [3+2] Cycloaddition Reactions

A powerful method for the construction of five-membered heterocyclic rings, such as pyrroles, is the [3+2] cycloaddition reaction. This approach involves the reaction of a three-atom component with a two-atom component to form the desired ring system. In the synthesis of trifluoromethylated pyrroles, derivatives of 3,3,3-trifluoropropene (B1201522) serve as a key building block.

The reaction of 3,3,3-trifluoropropene derivatives bearing an activating group (such as sulfonyl, alkoxycarbonyl, sulfoximine, or sulfamide) at the 1-position with isonitriles provides a direct route to trifluoromethyl-substituted pyrroline (B1223166) and pyrrole scaffolds. osi.lvresearchgate.net For instance, the cycloaddition of these activated trifluoropropenes with ethyl isocyanoacetate leads to the formation of 3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles. osi.lvresearchgate.net This reaction highlights a pathway toward the 3-substituted trifluoromethyl pyrrole core, albeit in a dihydro form which would require a subsequent oxidation step to yield the aromatic pyrrole.

A notable example of divergent regioselectivity is observed when Tosylmethyl isocyanide (TosMIC) is used as the isonitrile component in [3+2] cycloaddition reactions with 1-substituted 3,3,3-trifluoropropenes. osi.lvresearchgate.net In contrast to the reaction with ethyl isocyanoacetate, the use of TosMIC leads to the formation of 4-(trifluoromethyl)-1H-pyrroles. osi.lvresearchgate.net This change in regiochemical outcome underscores the significant influence of the isonitrile reagent on the cycloaddition pathway. The Van Leusen pyrrole synthesis, which utilizes TosMIC, is a well-established and convenient method for preparing a variety of substituted pyrroles from electron-deficient compounds. nih.govnih.govmdpi.com

The general reaction conditions for these cycloadditions often involve a base to deprotonate the isonitrile, forming a nucleophilic species that initiates the reaction cascade.

Table 1: Regioselectivity in [3+2] Cycloaddition of 1-Substituted 3,3,3-Trifluoropropenes with Isonitriles

Isonitrile Component Product Regioisomer Reference
Ethyl Isocyanoacetate 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrroles osi.lvresearchgate.net
Tosylmethyl Isocyanide (TosMIC) 4-(Trifluoromethyl)-1H-pyrroles osi.lvresearchgate.net

Cascade and Multi-Component Reaction Approaches for Trifluoromethyl Pyrroles

Cascade and multi-component reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. These strategies have been successfully applied to the synthesis of complex trifluoromethyl-substituted pyrroles.

A three-component cascade reaction has been developed for the synthesis of fully substituted trifluoromethyl pyrroles utilizing 1,3-enynes, anilines, and a trifluoromethylating agent (Togni-II reagent). This process is promoted by a dual Cu(II)/Rh(III) catalytic system. The reaction proceeds through a cascade involving an aza-Michael addition, a trifluoromethylation cyclization, and a final oxidation step to afford the aromatic pyrrole ring with high regioselectivity under mild conditions.

The aforementioned Cu(II)/Rh(III)-promoted reaction is a prime example of a three-component reaction that efficiently constructs the fully substituted trifluoromethyl pyrrole core. The key starting materials are readily available 1,3-enynes and anilines, which react with the Togni-II reagent as the trifluoromethyl source. This methodology provides a direct and efficient route to a diverse range of trifluoromethyl pyrrole derivatives.

Table 2: Key Features of the Cu(II)/Rh(III)-Promoted Three-Component Synthesis of Trifluoromethyl Pyrroles

Feature Description
Reaction Type Three-component cascade reaction
Key Starting Materials 1,3-Enynes, Anilines, Togni-II Reagent
Catalytic System Cu(II) and Rh(III) complexes
Key Transformation Steps Aza-Michael addition, Trifluoromethylation cyclization, Oxidation
Product Fully substituted trifluoromethyl pyrroles
Advantages High regioselectivity, Mild reaction conditions

Heterocyclization Reactions for Synthesizing 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles

A concise and efficient method for the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with a variety of primary amines. This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and high yields, reaching up to 98%. The process is also environmentally friendly.

The reaction proceeds through a chemoselective pathway where the primary amine displaces the methoxy (B1213986) group, followed by an intramolecular cyclization with the elimination of hydrogen bromide to form the pyrrole ring. This approach allows for the introduction of a wide range of substituents on the pyrrole nitrogen, making it a versatile tool for generating a library of structurally diverse analogs.

Radical-Based Approaches to Pyrrole Ring Formation and Editing

Radical chemistry offers powerful and often complementary strategies for the synthesis and modification of pyrrole rings, particularly for the introduction of complex functionalities like the trifluoromethyl group.

Dearomative Skeletal Editing Using Trifluoromethyl Vinyl N-Triftosylhydrazones

A novel approach for the skeletal editing of pyrroles involves the use of trifluoromethyl vinyl N-triftosylhydrazones as vinylcarbene precursors. This method facilitates a dearomative skeletal editing process through a carbon-atom insertion, providing access to medicinally relevant CF3-containing N-heterocyclic frameworks. The reaction is typically catalyzed by rhodium(II) complexes, such as Rh2(esp)2, and proceeds under an inert atmosphere. This strategy allows for the controllable editing of the pyrrole scaffold, leading to the formation of functionalized dihydropyridines and other expanded ring systems.

Convergent Routes Exploiting Radical Chemistry of Xanthates

The radical chemistry of xanthates provides a convergent and flexible approach for the synthesis of highly substituted pyrroles. This methodology can be adapted for the synthesis of trifluoromethylated pyrroles. A plausible convergent strategy involves the intermolecular radical addition of a xanthate precursor to a suitable trifluoromethyl-containing building block. For instance, a trifluoromethylated xanthate reagent can be added across an alkene, followed by further transformations to construct the pyrrole ring. This approach allows for the late-stage introduction of the trifluoromethyl group and the assembly of the pyrrole core from different fragments, offering a high degree of flexibility in the design of target molecules. While direct convergent routes to this compound using this method are not extensively documented, the principles of xanthate radical chemistry suggest its feasibility.

One-Pot Synthetic Protocols for Substituted Pyrroles

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods have been developed for the synthesis of substituted pyrroles, some of which are applicable to the preparation of trifluoromethylated analogs.

Condensation Reactions (e.g., Paal-Knorr, Hantzsch modifications)

The Paal-Knorr and Hantzsch pyrrole syntheses are classic condensation reactions that have been adapted for the one-pot synthesis of substituted pyrroles. wikipedia.orgwikipedia.org

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.org This method has been successfully applied to the synthesis of N-substituted pyrroles under various catalytic conditions, including the use of Brønsted and Lewis acids. rgmcet.edu.in For instance, the solvent-free reaction of acetonylacetone with 3,5-bis(trifluoromethyl)benzylamine (B151408) using CATAPAL 200 as a catalyst affords 1-(3,5-bis(Trifluoromethyl)benzyl)-2,5-dimethyl-1H-pyrrole in high yield. mdpi.com

The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgnih.gov This method allows for the construction of highly substituted pyrroles in a single step. taylorandfrancis.com Modifications of the Hantzsch synthesis, such as performing the reaction on a solid support, have been developed to facilitate product purification. nih.gov

ReactionKey ReactantsCatalyst/ConditionsProduct Type
Paal-Knorr 1,4-Dicarbonyl, Primary AmineAcidic (Brønsted or Lewis), e.g., CATAPAL 200N-Substituted Pyrroles
Hantzsch β-Ketoester, α-Haloketone, Amine/AmmoniaVarious, including solid supportHighly Substituted Pyrroles

Catalytic Systems in N-Tosyl-3-(trifluoromethyl)-1H-pyrrole Synthesis

Various catalytic systems have been developed to improve the efficiency, selectivity, and scope of reactions for synthesizing trifluoromethyl-substituted pyrroles. These catalysts play a crucial role in activating substrates and facilitating key bond-forming steps.

Silver-catalyzed synthesis has emerged as an effective method for the regioselective preparation of highly substituted 2-trifluoromethyl pyrroles. organic-chemistry.orgnih.govacs.orgacs.org One such protocol involves the cyclization of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate, where silver carbonate (Ag2CO3) acts as the catalyst. organic-chemistry.org This reaction proceeds through a cascade transformation involving the in situ generation of 2H-azirine intermediates. organic-chemistry.org

Rhodium-catalyzed reactions are particularly useful for the transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes to afford N-perfluoroalkyl-3,4-disubstituted pyrroles. beilstein-journals.orgnih.gov Rhodium(II) catalysts are also employed in the dearomative skeletal editing of pyrroles. acs.org

Copper-catalyzed trifluoromethylation reactions are widely used to introduce the CF3 group into various organic molecules, including pyrroles. nih.govnih.govrsc.org These methods often utilize trifluoromethylating agents in the presence of a copper catalyst. nih.gov

The table below summarizes various catalytic systems used in the synthesis of trifluoromethylated pyrroles.

Catalyst SystemReactantsProductYield (%)Reference
Ag2CO3 / KH2PO4Vinyl azide (B81097), Ethyl 4,4,4-trifluoro-3-oxobutanoate2-Trifluoromethyl pyrrole derivativeGood to Excellent organic-chemistry.org
Rh2(OAc)4N-Perfluoroalkyl-1,2,3-triazole, Terminal alkyneN-Perfluoroalkyl-3,4-disubstituted pyrroleNot specified beilstein-journals.orgnih.gov
Rh2(S-PTAD)4C(3)-substituted indole (B1671886), 4-Aryl-1-sulfonyl-1,2,3-triazoleAryl-substituted pyrroloindolineGood acs.org
Copper CatalystVarious precursorsTrifluoromethylated pyrrolesVaries nih.govnih.govrsc.org
CATAPAL 200Acetonylacetone, 3,5-bis(trifluoromethyl)benzylamine1-(3,5-bis(Trifluoromethyl)benzyl)-2,5-dimethyl-1H-pyrrole91 mdpi.com

Transition Metal Catalysis (e.g., Cu, Rh, Pd, Ru, Fe, Au)

Transition metal catalysis offers powerful and versatile tools for the construction and functionalization of the pyrrole ring, including the introduction of challenging substituents like the trifluoromethyl group.

A notable example is the development of a three-component cascade reaction to produce fully substituted trifluoromethyl pyrroles with high regioselectivity. nih.gov This method utilizes a dual Cu(II)/Rh(III) catalytic system to react 1,3-enynes, anilines, and the Togni-II reagent (an electrophilic trifluoromethylating agent). nih.gov The transformation proceeds under mild conditions through a sequence of aza-Michael addition, trifluoromethylation, cyclization, and oxidation. nih.gov

Palladium catalysis is also prominent, particularly for direct C-H trifluoromethylation. beilstein-journals.org For instance, Pd(OAc)2 can catalyze the trifluoromethylation of aromatic C-H bonds using electrophilic CF3 sources like Umemoto's sulfonium (B1226848) tetrafluoroborate (B81430) salt. beilstein-journals.org While direct trifluoromethylation of a pre-formed 1-tosylpyrrole (B123520) at the 3-position is challenging, related cross-coupling strategies are well-established. beilstein-journals.org

Copper catalysts are frequently employed due to their cost-effectiveness and unique reactivity. nih.gov Copper-catalyzed reactions can be used in various trifluoromethylation processes, including those involving aryl halides and boronic acids as starting materials. nih.gov For pyrrole synthesis, copper salts such as CuCl2 have been used to catalyze the Clauson–Kaas reaction, which involves the condensation of amines with 2,5-dimethoxytetrahydrofuran. beilstein-journals.org Rhodium catalysts are effective in the transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers to generate a range of substituted pyrroles. organic-chemistry.org Similarly, gold catalysts have been shown to enable the cascade hydroamination/cyclization of α-amino ketones with alkynes, affording substituted pyrroles with high regioselectivity. organic-chemistry.org

Transition Metal-Catalyzed Synthesis of Substituted Pyrroles

Catalyst SystemReaction TypeKey SubstratesProduct TypeReference
Cu(II)/Rh(III)Three-Component Cascade1,3-enynes, Anilines, Togni-II ReagentFully Substituted Trifluoromethyl Pyrroles nih.gov
Pd(OAc)₂C-H TrifluoromethylationAromatic Compounds, Umemoto's ReagentTrifluoromethylated Arenes beilstein-journals.org
CuCl₂Clauson-Kaas ReactionAmines, 2,5-DimethoxytetrahydrofuranN-Substituted Pyrroles beilstein-journals.org
RhodiumTransannulationN-sulfonyl-1,2,3-triazoles, Vinyl EthersSubstituted Pyrroles organic-chemistry.org
GoldHydroamination/Cyclizationα-Amino Ketones, AlkynesSubstituted Pyrroles organic-chemistry.org

Organocatalysis and Acid/Base Catalysis

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing pyrroles, often proceeding under mild conditions with high efficiency. rsc.orgresearchgate.net These methods align with the principles of green chemistry by avoiding toxic and expensive heavy metals. rsc.org

Various organocatalytic strategies have been developed for pyrrole ring construction. rsc.org For example, the Paal-Knorr synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, can be effectively promoted by organocatalysts like vitamin B1. researchgate.net Domino reactions catalyzed by chiral amines, such as L-proline, allow for the one-pot synthesis of complex pyrroles from simple starting materials like α,β-unsaturated aldehydes. rsc.org

Acid and base catalysis are also fundamental to many pyrrole syntheses. The Clauson-Kaas reaction, for instance, is typically performed in the presence of an acid catalyst. beilstein-journals.org Base-mediated reactions are crucial for syntheses utilizing tosylmethyl isocyanide (TosMIC), a versatile reagent for constructing the pyrrole ring via [3+2] cycloaddition with activated alkenes. This approach is particularly useful for preparing 3-aryl and 3,4-diaryl pyrroles. semanticscholar.org The choice of base can be critical in controlling chemoselectivity in reactions involving N-acylpyrroles, where different bases can promote either an anionic Fries rearrangement or a C-H functionalization reaction. rsc.org

Organocatalytic and Acid/Base-Catalyzed Pyrrole Syntheses

Catalyst/ReagentReaction Name/TypeKey SubstratesProduct TypeReference
Vitamin B₁Paal-Knorr Synthesis1,4-Dicarbonyls, AminesSubstituted Pyrroles researchgate.net
L-ProlineDomino Reactionα,β-Unsaturated Aldehydes, α-Carbonyl OximesN-Hydroxy Pyrroles rsc.org
Acetic AcidClauson-Kaas ReactionAmines, 2,5-DimethoxytetrahydrofuranN-Substituted Pyrroles beilstein-journals.org
Base (e.g., K₂CO₃, NaH)van Leusen Reaction ([3+2] Cycloaddition)Tosylmethyl isocyanide (TosMIC), Activated Alkenes3,4-Disubstituted Pyrroles acs.org

Mechanochemical Syntheses for N-Containing Heterocycles

Mechanochemistry, particularly ball milling, represents a sustainable and efficient approach for the synthesis of N-containing heterocycles, including pyrroles. mdpi.com These methods are often solvent-free, reducing waste and simplifying product work-up. researchgate.netasianpubs.org The energy input via mechanical grinding can promote reactions that might otherwise require high temperatures or prolonged reaction times. mdpi.com

The synthesis of N-heterocycles via mechanochemical means encompasses a variety of reaction types, including condensations, multicomponent cascade reactions, and even metal-catalyzed processes. mdpi.com For example, a mechanochemical van Leusen pyrrole synthesis has been developed, which uses a base to afford 3,4-disubstituted pyrroles in moderate to excellent yields under solvent-free conditions. acs.org This demonstrates that well-established solution-phase reactions can be adapted to more environmentally friendly mechanochemical protocols.

Regioselectivity and Stereocontrol in Pyrrole Ring Formation and Functionalization

Controlling the placement and three-dimensional arrangement of substituents on the pyrrole ring is a central challenge in synthetic chemistry. numberanalytics.com The development of strategies to achieve high regioselectivity and stereocontrol is essential for preparing specific isomers with desired properties.

Strategies for Regiospecific Formation of Pyrrole Isomers

The pyrrole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate. uctm.edu However, achieving substitution at the β-position (C3 or C4), as required for this compound, often requires specific strategies.

One approach is to use starting materials that already contain the desired substitution pattern, which is then carried through the ring-forming reaction. The aforementioned Cu(II)/Rh(III)-catalyzed three-component reaction is an excellent example of a highly regioselective method that delivers a fully substituted trifluoromethyl pyrrole directly. nih.gov Similarly, the van Leusen reaction between TosMIC and an appropriately substituted Michael acceptor can provide specific pyrrole isomers. acs.org

Another strategy involves directing the functionalization of a pre-formed pyrrole ring. While direct electrophilic attack at the β-position is disfavored, protecting the α-positions or using directing groups can alter the inherent reactivity. Silation of the pyrrole nitrogen, for example, can promote halogenation at the 3-position. wikipedia.org

Diastereoselective and Enantioselective Approaches (e.g., using chiral catalysts)

The synthesis of chiral pyrrole-containing molecules is crucial for pharmaceutical applications. This can be achieved through diastereoselective or enantioselective methods, often employing chiral catalysts. researchgate.netmdpi.com

An organocatalytic approach has been successfully developed for the enantioselective synthesis of β-trifluoromethylated pyrrolines. rsc.org This method involves the conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones, catalyzed by a chiral organocatalyst, followed by a one-pot reduction and cyclization sequence to yield the final product with excellent enantiomeric excess (97–98% ee). rsc.org

Chiral phosphoric acids have also proven to be effective catalysts in asymmetric reactions, such as the aza-Friedel–Crafts reaction of pyrrole with ketimines to form products with a chiral quaternary center. researchgate.net Furthermore, transition metals paired with chiral ligands are widely used. For instance, a copper(I) catalyst with a chiral ligand can achieve the enantioselective borylative dearomatization of pyrroles to produce highly functionalized, chiral pyrrolidine-type allylboronates. acs.org Iridium and palladium catalysts have been used with chiral ligands like Xyl-BINAP to synthesize axially chiral N-N biaryls based on indole-pyrrole skeletons with excellent enantioselectivity. researchgate.net

Enantioselective Syntheses of Chiral Pyrrole Derivatives

Catalyst TypeChiral Catalyst/LigandReaction TypeProduct TypeEnantioselectivity (ee)Reference
OrganocatalystNot SpecifiedConjugate Addition/Cyclizationβ-Trifluoromethylated Pyrrolines97-98% rsc.org
Copper(I)Chiral LigandBorylative DearomatizationChiral Pyrrolidine AllylboronatesNot Specified acs.org
IridiumXyl-BINAPAsymmetric C-H AlkylationAxially Chiral Indole-Pyrrolesup to 99% researchgate.net
OrganocatalystChiral Phosphoric AcidAza-Friedel-Crafts ReactionPyrroles with Quaternary StereocentersNot Specified researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyrrole Core

Electrophilic aromatic substitution is a characteristic reaction of pyrroles. pearson.com The lone pair of electrons on the nitrogen atom contributes to the aromatic π-system, making the ring more electron-rich and thus more reactive than benzene (B151609) towards electrophiles. pearson.comonlineorganicchemistrytutor.com In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C-2 (α) position, as the resulting cationic intermediate is stabilized by more resonance structures compared to an attack at the C-3 (β) position. pearson.comonlineorganicchemistrytutor.com However, the substituents on this compound drastically alter this intrinsic reactivity.

The chemical behavior of the pyrrole ring in this compound is a direct consequence of the combined electronic effects of the N-tosyl and C-3 trifluoromethyl substituents.

The N-tosyl group is a powerful electron-withdrawing substituent commonly employed as a protecting group in pyrrole chemistry. researchgate.net It significantly reduces the electron density of the pyrrole nucleus, thereby decreasing its reactivity towards electrophiles and preventing unwanted side reactions like polymerization. researchgate.net This deactivation allows for more controlled and selective functionalization. researchgate.net

The trifluoromethyl (CF3) group is one of the most strongly electron-withdrawing groups used in organic synthesis. nih.govnih.gov Its effect stems from the high electronegativity of the three fluorine atoms. When attached to the pyrrole ring at the C-3 position, it profoundly deactivates the entire aromatic system, making electrophilic substitution reactions challenging. organic-chemistry.org The essential role of the CF3 group's electron-withdrawing nature has been demonstrated in related syntheses, where non-fluorinated analogs proved to be unreactive under similar conditions. organic-chemistry.org

The cumulative effect of these two groups renders the this compound ring highly electron-deficient and significantly less nucleophilic than a standard N-tosylpyrrole. Any potential electrophilic attack would be directed to the remaining open positions (C-2, C-4, and C-5), with the precise location influenced by both steric hindrance and the deactivating field effects of the substituents.

Table 1: Electronic Influence of Substituents on the Pyrrole Ring

SubstituentElectronic EffectInfluence on Reactivity
N-Tosyl Strongly electron-withdrawingDeactivating
C-Trifluoromethyl Strongly electron-withdrawingStrongly Deactivating

While specific halogenation studies on this compound are not extensively detailed, the outcomes can be predicted based on the principles of pyrrole chemistry. Unprotected pyrrole reacts vigorously with halogens, often leading to polyhalogenation and complex mixtures. lookchem.com The use of an N-tosyl protecting group moderates this high reactivity, enabling more selective mono-halogenation. lookchem.com For instance, N-tosyl-2-bromopyrrole has been successfully prepared and utilized as a stable precursor for further reactions. lookchem.com

In the case of this compound, the pronounced deactivation of the ring by both electron-withdrawing groups suggests that halogenation would require more forcing conditions compared to N-tosylpyrrole. The regiochemical outcome would be directed by these substituents, with electrophilic attack most likely occurring at the C-5 position to minimize steric interactions with the adjacent trifluoromethyl group and to be electronically furthest from its deactivating influence.

Table 2: Predicted Outcome of Bromination Reaction

ReactantReagents & ConditionsPredicted Major ProductRemarks
This compoundN-Bromosuccinimide (NBS), CCl₄, heat5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrroleReaction is expected to be sluggish due to the deactivated nature of the pyrrole core. C-5 position is the most probable site of substitution.

The introduction of the trifluoromethylthio (–SCF3) group into aromatic systems is of significant interest due to its unique electronic properties and high lipophilicity, which are beneficial for drug discovery. researchgate.net Trifluoromethanesulfonyl chloride (CF3SO2Cl) serves as a reagent for such transformations, typically in the presence of a reducing agent like a phosphine, to generate an electrophilic trifluoromethylthiolating species. researchgate.netbohrium.com

Studies on the trifluoromethylthiolation of various aza-aromatics have shown that pyrrole derivatives can be challenging substrates, sometimes leading to polymerization or polyfunctionalization due to their inherent reactivity. nih.gov However, the reduced nucleophilicity of the this compound ring could potentially mitigate these side reactions, allowing for a more controlled transformation. The reaction would proceed via an electrophilic attack of the "CF3S+" equivalent, with the C-5 position being the most likely site of substitution.

Table 3: Postulated Trifluoromethylthiolation Reaction

ReactantReagents & ConditionsPredicted Major Product
This compoundCF₃SO₂Cl, Tricyclohexylphosphine, Et₃N, Solvent1-Tosyl-3-(trifluoromethyl)-5-((trifluoromethyl)thio)-1H-pyrrole

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is renowned for its exceptional stability and chemical inertness, which are key reasons for its widespread use in pharmaceuticals and agrochemicals. mdpi.com

Direct chemical transformations of the trifluoromethyl group on an aromatic ring are exceedingly rare and require harsh conditions due to the immense strength of the carbon-fluorine bonds. mdpi.com For this compound, the CF3 group is not expected to participate in reactions under standard synthetic protocols. Its primary role is electronic: it profoundly influences the reactivity of the pyrrole ring system, as discussed in the preceding sections. This chemical robustness ensures that the CF3 moiety remains intact during various functionalization reactions performed elsewhere on the molecule.

While the CF3 group itself is inert, carbocations generated on a carbon atom adjacent (alpha) to both the pyrrole ring and a trifluoromethyl group are known to be viable and reactive intermediates. researchgate.net Research on related systems, such as 1,1,1-Trifluoro-2-(1-methyl-2-pyrrolyl)propan-2-ol, has shown that treatment with a strong acid can generate a tertiary carbocation. researchgate.net

This α-(trifluoromethyl)carbenium ion, though destabilized by the adjacent electron-withdrawing CF3 group, can be sufficiently stabilized by resonance with the pyrrole ring to exist as a transient species. Once formed, this cation is a potent electrophile. It can be trapped by nucleophiles or, as observed in the model system, can attack the electron-rich ring of another pyrrole molecule, leading to dimerization via electrophilic substitution. researchgate.net Therefore, if a suitable precursor derived from this compound were used to generate such a carbenium ion, it would be expected to exhibit significant electrophilic reactivity.

Table 4: Hypothetical Reactivity of an α-(Trifluoromethyl)carbenium Ion Intermediate

PrecursorReagentIntermediatePotential Product
3-(1-Hydroxy-1-(trifluoromethyl)ethyl)-1-tosyl-1H-pyrroleStrong Acid (e.g., CF₃CO₂H)α-(Trifluoromethyl)carbenium ion at C-3Dimeric species formed by electrophilic attack on a second pyrrole molecule.

Reactivity and Strategic Utility of the N-Tosyl Group

The N-tosyl group is a commonly employed protecting group for the pyrrole nitrogen, enhancing its stability and modulating its reactivity. nih.gov Beyond its protective role, the tosyl group in this compound actively participates in and directs chemical transformations.

N-Detosylation Strategies for Pyrrole Derivatives (e.g., Samarium(II)-mediated Reductive Cleavage)

The removal of the N-tosyl group is a crucial step in many synthetic sequences to liberate the free N-H pyrrole. Various methods have been developed for the N-detosylation of tosylated pyrroles and other nitrogen-containing heterocycles.

Samarium(II)-mediated Reductive Cleavage:

A highly efficient method for the deprotection of tosylamides and esters involves the use of samarium(II) iodide (SmI2) in the presence of an amine and water. gu.se This system facilitates a rapid and high-yielding reductive cleavage of the N-S bond under mild conditions, tolerating a wide array of sensitive functional groups. gu.se The reaction is often instantaneous at room temperature. gu.se

While the direct application of this method to this compound is not explicitly detailed in the provided search results, the general efficacy of SmI2 for N-detosylation of arenesulfonamides suggests its potential applicability. acs.org The mechanism involves a single electron transfer (SET) from SmI2 to the sulfonamide. gu.se

Other N-Detosylation Methods:

A variety of other reagents and conditions have been successfully employed for the removal of the N-tosyl group from pyrrole and indole derivatives. These include:

Basic Conditions: Reagents such as sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (NaOMe) are traditionally used, although they often require harsh conditions. thieme-connect.de

Sodium Azide (NaN3): In polar aprotic solvents like DMF and DMSO, sodium azide can effectively cleave the N-tosyl group from N-tosylpyrroloiminoquinones and N-tosylindole-4,7-quinones under neutral and mild conditions. thieme-connect.de

Thioglycolate: The dilithium (B8592608) salt of thioglycolic acid in DMF provides a very efficient and convenient method for the removal of N-tosyl groups from a range of indoles at ambient temperature. researchgate.net

Sodium Hydride (NaH): NaH in DMF or DMA has been shown to mediate the detosylation of various Ts-protected indoles, azaheterocycles, and anilines under mild conditions. researchgate.net

Investigation of Sulfonyl Migration Phenomena in Pyrrole Systems

Reports of sulfonyl migrations, often described as "unusual" and "unexpected," have appeared in the literature over the past two decades. rsc.org These migrations can occur through various formal shifts (1,2-, 1,3-, 1,4-, etc.) via either radical or polar mechanisms, both inter- and intramolecularly. rsc.org

In the context of pyrrole systems, a domino aerobic Wacker-type aminocyclization of α-allyl-β-ketosulfones has been shown to afford 2-(sulfonylmethyl)arylpyrroles through a 1,4-sulfonyl migration. nih.gov Another study demonstrated a TMSOTf-mediated 5-endo-dig aminocyclization of N-homopropargyl hydroxylamines followed by an N- to C- nih.govmdpi.com-sulfonyl migration to yield 3-sulfonyl cyclic nitrones. colab.ws

While a specific investigation into sulfonyl migration for this compound was not found in the search results, the phenomenon is a known process in related systems and could potentially be induced under specific reaction conditions. The electronic properties of the trifluoromethyl group could influence the propensity and regioselectivity of such a migration.

Role as a Directing or Activating Group in Subsequent Derivatization

The N-tosyl group significantly influences the regioselectivity of subsequent functionalization reactions on the pyrrole ring. By withdrawing electron density, it deactivates the pyrrole ring towards electrophilic attack compared to an unprotected pyrrole, but it can also direct incoming electrophiles to specific positions.

In the context of C-H functionalization, N-tosylcarboxamide groups have been extensively used as directing groups for ortho-C-H activation in aromatic systems, facilitating reactions like alkenylation, alkoxylation, halogenation, and arylation. mdpi.com Although not a carboxamide, the N-tosyl group on the pyrrole ring can similarly influence the site of metalation and subsequent functionalization.

For instance, the N-tosyl group can direct lithiation to the C2 position, which can then be trapped with an electrophile. This directing effect is a common strategy in the functionalization of N-protected pyrroles.

Functionalization at Other Pyrrole Positions

The presence of the trifluoromethyl group at the C3 position and the tosyl group on the nitrogen atom of this compound directs the regioselectivity of further functionalization on the pyrrole ring.

C-H Functionalization Strategies for Pyrrole Derivatives

Direct C-H functionalization is a powerful tool for the synthesis of complex molecules, and various strategies have been developed for pyrrole derivatives. chemistryviews.org

Catalytic C-H Activation:

Transition metal-catalyzed C-H activation has emerged as a key method for the functionalization of otherwise unreactive C-H bonds. mdpi.com For pyrroles, ruthenium-catalyzed C2-H arylation with boronic acids under oxidative conditions has been reported. chemistryviews.org This method tolerates a wide range of functional groups, including sulfonyl groups. chemistryviews.org

While specific examples for this compound are not provided, the general applicability of these methods to substituted pyrroles suggests their potential use. The electronic nature of the trifluoromethyl group would likely influence the reactivity and regioselectivity of such transformations.

Innate C-H Functionalization:

The inherent reactivity of the pyrrole ring can be exploited for C-H functionalization. nih.gov For instance, radical functionalization reactions often occur at positions dictated by the innate electronic properties of the heterocycle. nih.gov The electron-withdrawing trifluoromethyl group at C3 would be expected to direct electrophilic substitution to the C5 position.

Derivatization of Pendant Substituents at Pyrrole Ring

The trifluoromethyl group itself is generally robust and not easily derivatized under common synthetic conditions. However, its strong electron-withdrawing nature activates the pyrrole ring for certain transformations. For example, the synthesis of 3-trifluoromethyl pyrroles can be achieved through a cascade reaction of β-CF3-1,3-enynamides with primary amines, highlighting the activating effect of the trifluoromethyl group. organic-chemistry.orgnih.gov

Further derivatization would likely focus on the remaining C-H positions of the pyrrole ring (C2, C4, and C5), with the regioselectivity being influenced by the combined directing effects of the N-tosyl and C3-trifluoromethyl groups.

Data Tables

Table 1: N-Detosylation Methods for Pyrrole and Indole Derivatives

Reagent/ConditionsSubstrate TypeKey Features
SmI2 / Amine / H2OTosylamides, TosylestersFast, high-yielding, mild conditions, tolerates sensitive functional groups. gu.se
NaOH / NaOMeGeneral N-tosyl compoundsTraditional method, often requires harsh conditions. thieme-connect.de
NaN3 / DMF or DMSON-tosylpyrroloiminoquinones, N-tosylindole-4,7-quinonesMild, neutral conditions, good to excellent yields. thieme-connect.de
Thioglycolic acid (dilithium salt) / DMFN-tosylindolesEfficient, convenient, ambient temperature. researchgate.net
NaH / DMF or DMAN-tosylindoles, azaheterocycles, anilinesMild conditions, broad substrate scope. researchgate.net

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways involves identifying the key intermediates and transition states that connect reactants to products. For complex reactions such as cascade, multi-component, and cycloaddition reactions, this understanding is paramount for controlling the outcome.

Cascade and multi-component reactions offer an efficient means of constructing complex molecules like substituted pyrroles from simple precursors in a single operation. capes.gov.br The mechanisms of these reactions are often intricate, involving several sequential steps.

One proposed cascade reaction for the synthesis of 2,4-disulfonylpyrroles utilizes gem-dibromoalkenes and arylsulfonyl methyl isocyanides, where the isocyanide plays a dual role as both a sulfonyl source and a 1,3-dipolar reagent. nih.gov A plausible mechanism begins with the base-mediated elimination of hydrogen bromide (HBr) from the 1,1-dibromoalkene to form an acetylene (B1199291) bromide intermediate (A). nih.gov This is followed by a domino sequence where tosylmethyl isocyanide (TosMIC) acts as a sulfonyl source, leading to intermediate B. A second HBr elimination, assisted by a base like cesium carbonate (Cs₂CO₃), generates a sulfonyl acetylene (C). The final step involves a [3+2] cycloaddition of this acetylene intermediate with another molecule of TosMIC to yield the 2,4-disulfonylpyrrole product. nih.gov While this specific study did not use a trifluoromethyl-substituted pyrrole, the mechanism provides a blueprint for how a trifluoromethyl group on the starting alkene would be incorporated into the final pyrrole ring.

In multi-component syntheses of polysubstituted pyrroles, the reaction pathway can be initiated by a Michael addition. researchgate.net For instance, the reaction of β-nitrostyrene derivatives, which are potent Michael acceptors, with other reagents can lead to pyrrole formation through a series of bond-forming events. researchgate.net A proposed mechanism for a three-component reaction might involve the initial formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent elimination steps to afford the aromatic pyrrole ring. mdpi.com

The [3+2] cycloaddition reaction is a cornerstone of five-membered heterocycle synthesis, and the van Leusen pyrrole synthesis, which uses TosMIC, is a prime example. nih.govnih.gov This reaction provides a direct route to multi-substituted pyrrole derivatives from electron-deficient alkenes. nih.govresearchgate.net The mechanism is generally considered to be a stepwise process rather than a concerted one. nih.gov

The reaction is initiated by the deprotonation of TosMIC by a base to form a tosyl-stabilized carbanion. This anion then undergoes a nucleophilic Michael-type addition to an electron-deficient alkene, such as one bearing a trifluoromethyl group, to form an adduct. nih.gov This is followed by an intramolecular 5-endo-trig cyclization, where the newly formed carbanion attacks the isocyano carbon. The resulting intermediate then undergoes a base-mediated elimination of the tosyl group (as p-toluenesulfinic acid) to generate the final aromatic pyrrole ring. researchgate.net The presence of the electron-withdrawing trifluoromethyl group on the alkene substrate facilitates the initial Michael addition step.

This stepwise pathway is supported by the isolation of intermediates in some cases and by computational studies. researchgate.net The regioselectivity of the cycloaddition, which determines the substitution pattern on the final pyrrole, is established during the initial nucleophilic attack and the subsequent cyclization. mdpi.com

While many reactions involving pyrrole synthesis proceed through ionic intermediates, radical pathways can also play a significant role, particularly in modifications of the pyrrole ring. To determine the involvement of radical species, mechanistic investigations often employ radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT). acs.org If the addition of these scavengers inhibits or quenches the reaction, it provides strong evidence for a radical-mediated pathway. acs.org

In some transformations, such as the reaction of acylethynylpyrroles with TosMIC, preliminary mechanistic studies using radical scavengers have indicated the non-involvement of a radical pathway. researchgate.net However, in other contexts, particularly photochemical reactions, radical mechanisms are common. For example, a visible light-mediated radical Smiles rearrangement has been developed, showcasing a pathway involving radical intermediates for the modification of structures containing sulfonyl groups. nih.gov Such reactions proceed via single-electron transfer (SET) processes initiated by a photocatalyst, generating radical ions that undergo subsequent bond cleavage and rearrangement steps. acs.org

A plausible mechanism for a radical Smiles rearrangement involves the generation of a radical which then undergoes cyclization. acs.org The key rearrangement step involves the intramolecular attack of a radical onto the aromatic ring bearing the sulfonyl group, leading to the liberation of the -SO₂ group and migration of the aryl ring. acs.org While direct studies on the sulfonyl migration of this compound are not prevalent, the principles from related systems suggest that such a rearrangement could be feasible under appropriate radical-generating conditions. The stability of the potential intermediates, influenced by substituents like the trifluoromethyl group, would be a critical factor in determining the viability of such a pathway.

Kinetic Studies and Reaction Rate Analysis in Pyrrole Syntheses

Kinetic studies are essential for understanding reaction mechanisms in a quantitative manner. By measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalysts, or temperature), a rate law can be determined, which provides insights into the composition of the rate-determining step. nih.gov

For pyrrole syntheses, such as the Trofimov reaction, kinetic analysis can help optimize conditions to favor the formation of either NH-pyrroles or N-vinylpyrroles. researchgate.net The reaction rate is influenced by factors like the concentration of the superbase (e.g., KOH/DMSO), temperature, and the nature of the substituents on the ketone precursor. researchgate.net

Kinetic analysis of reactions involving fluorinated compounds, such as the addition of hydroxyl radicals to trifluoroethene, often involves computational chemistry to calculate rate coefficients using methods like transition state theory (TST). nih.gov These studies can reveal that certain pathways, such as adduct stabilization or elimination reactions, are more favorable under specific temperature and pressure conditions. nih.gov Similar computational and experimental kinetic analyses applied to the synthesis of this compound could elucidate the energy barriers for each step of the reaction, identify the rate-limiting step, and predict how reaction conditions can be tuned to improve yield and selectivity.

Isotopic Labeling Experiments (e.g., Deuterium (B1214612) Labeling) for Mechanistic Probing

Isotopic labeling is a powerful tool for tracing the fate of atoms through a reaction sequence and for determining which bonds are broken or formed in the rate-determining step. mdpi.comnih.gov Deuterium (²H) is commonly used as a label because its greater mass compared to protium (B1232500) (¹H) can lead to a measurable kinetic isotope effect (KIE), where the C-D bond breaks more slowly than a C-H bond. nih.gov

In the context of pyrrole chemistry, deuterium labeling experiments have been used to support proposed mechanisms. For example, to probe the mechanism of a palladium-catalyzed allyl-allyl coupling reaction forming a product related to pyrrole precursors, specific deuterated starting materials were synthesized. researchgate.net The position and incorporation of deuterium in the final product provided clear evidence for the proposed reaction pathway and ruled out alternative mechanisms. researchgate.net

The table below summarizes the results from a deuterium labeling experiment used to investigate a reaction mechanism. The experiment tested different deuterated reactants to understand which C-H bonds are broken during the reaction, providing insight into the intermediate structures.

EntryReactant(s)Observed OutcomeMechanistic Implication
1Standard (non-deuterated) reactantsFormation of product 3oa in 85% yieldBaseline for comparison.
2Deuterated reactant [D₉]-1o Formation of deuterated product d₉-3oa with 99% D-incorporationConfirms the fragment from reactant 1o is fully incorporated into the product.
3Deuterated reactant [D₂]-2a Formation of product 3oa with no D-incorporation; recovery of deuterated starting materialThe C-H bonds at the deuterated position of reactant 2a are not broken during the reaction.
4Reaction run in deuterated solvent (e.g., CD₃OD)No deuterium incorporation into the productThe solvent does not act as a proton/deuteron source in the key steps.

Such experiments are invaluable for distinguishing between proposed mechanistic pathways. researchgate.net For instance, if a reaction is thought to proceed via deprotonation at a specific site, using a substrate deuterated at that position should exhibit a significant kinetic isotope effect, slowing the reaction down. nih.gov This approach could be used to confirm the initial deprotonation of TosMIC in the van Leusen synthesis of this compound.

Computational Chemistry and Theoretical Studies on 1 Tosyl 3 Trifluoromethyl 1h Pyrrole Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

While no specific DFT data exists for 1-tosyl-3-(trifluoromethyl)-1H-pyrrole, it is a well-established method for analyzing related compounds. DFT calculations are routinely employed to determine optimized molecular geometries, bond lengths, and bond angles, providing a three-dimensional picture of the molecule's structure. Furthermore, these calculations can elucidate electronic properties such as electrostatic potential surfaces, which highlight regions of electron richness and deficiency, crucial for predicting intermolecular interactions. For instance, studies on other substituted pyrroles have successfully used DFT to understand how different functional groups alter the aromaticity and electronic landscape of the pyrrole (B145914) ring.

Transition State Modeling and Energy Profile Calculations for Reaction Mechanisms

The reactivity of this compound in various chemical transformations could be significantly illuminated by transition state modeling. This computational technique allows for the calculation of activation energies and the visualization of the geometric changes that occur as reactants evolve into products. Such analyses are critical for understanding reaction kinetics and selectivity. For related tosylated and trifluoromethylated heterocycles, transition state calculations have been pivotal in explaining observed reaction outcomes and in the design of new synthetic pathways. The absence of such studies for the target molecule means that its reaction mechanisms can only be inferred from the behavior of similar compounds.

Analysis of Electronic Effects of Tosyl and Trifluoromethyl Groups on Pyrrole Reactivity and Regioselectivity

The tosyl and trifluoromethyl groups are both known to be strongly electron-withdrawing. The tosyl group, attached to the pyrrole nitrogen, significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic substitution. The trifluoromethyl group at the 3-position further intensifies this deactivation. A quantitative analysis of these electronic effects, typically achieved through computational methods, would provide precise insights into the molecule's reactivity and the preferred sites for nucleophilic or electrophilic attack. Such an analysis would be invaluable for predicting the regioselectivity of its reactions. Without specific computational data, the combined impact of these two powerful electron-withdrawing groups on the pyrrole core remains a subject of qualitative prediction rather than quantitative understanding.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's behavior in chemical reactions. A low HOMO-LUMO energy gap is often associated with higher reactivity. Charge distribution analysis, on the other hand, provides a map of the partial charges on each atom in the molecule. For this compound, an MO analysis would reveal how the electron-withdrawing substituents lower the energy levels of the frontier orbitals, and a charge distribution study would quantify the polarization of the molecule. This information is fundamental to understanding its chemical behavior, yet specific computational studies providing these details are currently unavailable.

Emerging Research Avenues and Future Challenges in N Tosyl 3 Trifluoromethyl 1h Pyrrole Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

Current synthetic strategies towards trifluoromethyl-substituted pyrroles often rely on multi-step sequences that may involve harsh reaction conditions and generate significant chemical waste. A primary challenge and a significant area for future research is the development of more efficient and environmentally benign synthetic methods for 1-tosyl-3-(trifluoromethyl)-1H-pyrrole.

Key Research Objectives:

Catalytic C-H Functionalization: Direct trifluoromethylation and tosylation of the pyrrole (B145914) ring through transition-metal-catalyzed C-H activation would represent a major advancement in atom economy.

One-Pot and Tandem Reactions: Designing cascade reactions that form the pyrrole core and introduce the trifluoromethyl and tosyl groups in a single synthetic operation would significantly improve efficiency.

Flow Chemistry Approaches: The use of microreactor technology could enable safer and more scalable syntheses, particularly for reactions involving hazardous reagents or intermediates.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes could offer highly selective and sustainable alternatives to traditional chemical methods.

A recent metal-free method for synthesizing 3-trifluoromethyl pyrroles involves a highly regioselective 1,4-hydroamination/cyclization/aromatization cascade reaction of β-CF3-1,3-enynamides with alkyl primary amines. organic-chemistry.org This approach leverages the electrophilic nature of the enynamide, which is enhanced by the electron-withdrawing trifluoromethyl group. organic-chemistry.org

Starting MaterialsReagents and ConditionsProductYieldReference
β-CF3-1,3-enynamide, Alkyl primary amineCH3CN, Room temperature3-Trifluoromethyl pyrrole derivativeUp to 90% organic-chemistry.org

This existing methodology could be adapted for the synthesis of this compound by utilizing a tosyl-protected amine or by subsequent N-tosylation of the resulting pyrrole.

Exploration of Undiscovered Reactivity Modes and Selective Functionalization Strategies

The interplay between the electron-withdrawing trifluoromethyl group and the nitrogen-bound tosyl group in this compound creates a unique reactivity profile that is yet to be fully explored. The tosyl group, while serving as a protecting group, also influences the electrophilicity of the pyrrole ring. Future research should focus on uncovering novel reactivity patterns and developing strategies for the selective functionalization of the pyrrole core.

Potential Areas of Investigation:

Regioselective C-H Functionalization: Developing methods for the selective introduction of substituents at the C2, C4, and C5 positions of the pyrrole ring is crucial for creating a diverse range of derivatives.

Divergent Reactivity: Investigating how different reaction conditions can steer the reactivity of the pyrrole towards various transformations, such as cycloadditions, cross-coupling reactions, or ring-opening reactions.

Asymmetric Catalysis: The development of enantioselective functionalization reactions would be highly valuable for the synthesis of chiral pyrrole derivatives with potential applications in medicinal chemistry.

Deprotection-Functionalization Sequences: Exploring one-pot procedures that involve the removal of the tosyl group followed by in-situ functionalization of the pyrrole nitrogen.

The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a well-established method for constructing the pyrrole ring and could be a valuable tool for accessing precursors to this compound. nih.gov

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of improved synthetic methods and novel applications. A combination of experimental techniques and computational modeling will be instrumental in elucidating these mechanisms.

Methodologies to be Employed:

Kinetic Studies: Detailed kinetic analysis of key reactions can provide valuable information about reaction orders, activation parameters, and the nature of the rate-determining step. rsc.org

In-situ Spectroscopic Monitoring: Techniques such as NMR, IR, and Raman spectroscopy can be used to identify and characterize reactive intermediates and transition states.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, providing definitive mechanistic evidence.

Density Functional Theory (DFT) Calculations: Computational modeling can be used to calculate the energies of reactants, intermediates, and transition states, providing a theoretical framework for understanding reaction pathways and predicting reactivity. researchgate.net

For instance, mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines have utilized theoretical calculations to understand the role of stereochemistry and weak interactions in influencing reaction outcomes. researchgate.net Similar integrated approaches can be applied to investigate the reactions of this compound.

Rational Design of Pyrrole Architectures with Precisely Engineered Fluorine and Sulfonyl Placement

The strategic placement of fluorine and sulfonyl groups on the pyrrole scaffold allows for the fine-tuning of its electronic, steric, and physicochemical properties. The rational design of novel pyrrole architectures with precisely controlled substitution patterns is a key area for future research, with the potential to yield molecules with tailored functionalities.

Design Principles and Goals:

Modulation of Electronic Properties: The number and position of trifluoromethyl groups can be varied to systematically alter the electron density of the pyrrole ring, thereby influencing its reactivity and photophysical properties.

Control of Molecular Conformation: The bulky tosyl group and other substituents can be used to control the three-dimensional shape of the molecule, which is crucial for applications in areas such as host-guest chemistry and materials science.

Enhancement of Biological Activity: The sulfonyl group is a known bioisostere for the carbonyl group, and its incorporation into pyrrole structures can lead to compounds with improved pharmacological profiles. mdpi.com

Development of Functional Materials: Pyrrole-based polymers and oligomers with precisely placed fluorine and sulfonyl groups could exhibit unique properties for applications in organic electronics, sensors, and energy storage.

Q & A

Q. What are the standard synthetic routes for 1-tosyl-3-(trifluoromethyl)-1H-pyrrole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a pre-functionalized pyrrole core. For example, 1-tosyl-pyrrole derivatives are synthesized via microwave-assisted solvent-free tandem cross-metathesis/intramolecular isomerization, yielding crystalline solids with defined melting points (e.g., 99–100°C for 1-tosyl-1H-pyrrole) . Key steps include:
  • Tosyl group introduction using NaH and methyl iodide (MeI) in THF at 0°C to room temperature .
  • Optimization via microwave irradiation to reduce reaction time and improve regioselectivity .
  • Characterization by 1^1H-NMR (e.g., doublet peaks at δ 7.7–7.8 ppm for aromatic protons and δ 2.4 ppm for the tosyl methyl group) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Identify characteristic peaks, such as the trifluoromethyl group (δ -60 to -65 ppm in 19^{19}F-NMR) and the tosyl group’s aromatic protons (δ 7.6–8.0 ppm in 1^1H-NMR) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESIMS m/z 450.2 for related trifluoromethyl-pyrrole derivatives) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of this compound, and how can they be mitigated?

  • Methodological Answer : Regioselectivity is influenced by steric hindrance from the tosyl group and electronic effects of the trifluoromethyl substituent. Strategies include:
  • Catalytic Systems : Gold-catalyzed cyclization (e.g., AuCl3_3) enhances selectivity at the C-2 position by stabilizing transition states .
  • Protecting Group Manipulation : Switching from tosyl to 4-methoxyphenylsulfonyl groups alters electronic density, favoring C-5 functionalization .
  • Computational Modeling : DFT calculations (B3LYP/6-311G(d,p)) predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How do computational studies resolve contradictions in experimental reactivity data for this compound?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., H-atom addition barriers) are addressed through:
  • Thermodynamic Analysis : Calculate reaction enthalpies (e.g., −118.6 vs. −80.9 kJ mol1^{-1} for C2 vs. C3 hydrogenation) to identify kinetically favored pathways .
  • Transition State Mapping : Use Gaussian or ORCA software to model activation energies and compare with experimental kinetic data .

Q. What advanced applications does this compound have in medicinal chemistry?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound a key intermediate in:
  • Anticancer Agents : Derivatives exhibit cytotoxicity against solid tumor models (e.g., IC50_{50} values <10 µM in HepG2 cells) .
  • Anti-inflammatory Scaffolds : SAR studies reveal that electron-withdrawing groups (e.g., tosyl) modulate COX-2 inhibition .

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1-tosyl-3-(trifluoromethyl)-1H-pyrrole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.